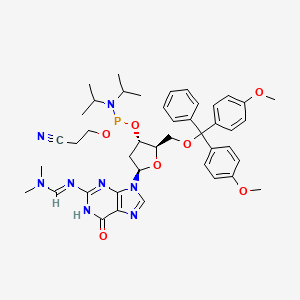

DMT-dG(dmf) Phosphoramidite

Übersicht

Beschreibung

DMT-dG(dmf) Phosphoramidite: ist eine chemische Verbindung, die hauptsächlich bei der Synthese von Oligonukleotiden verwendet wird. Es ist ein Derivat von Desoxyguanosin, bei dem die exocyclische Aminogruppe durch eine Dimethylformamidingruppe geschützt ist und die 5’-Hydroxylgruppe durch eine Dimethoxytritylgruppe geschützt ist. Diese Verbindung ist auf dem Gebiet der DNA-Synthese aufgrund ihrer Stabilität und Effizienz bei der Herstellung von hochreinen Oligonukleotiden unerlässlich .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von this compound umfasst mehrere Schritte:

Schutz der 5’-Hydroxylgruppe: Die 5’-Hydroxylgruppe von Desoxyguanosin wird unter Verwendung von Dimethoxytritylchlorid in Gegenwart einer Base wie Pyridin geschützt.

Schutz der exocyclischen Aminogruppe: Die exocyclische Aminogruppe der Guaninbase wird unter Verwendung von Dimethylformamidin geschützt.

Phosphitylierung: Die 3’-Hydroxylgruppe wird dann unter Verwendung von 2-Cyanoethyl-N,N-Diisopropylchlorphosphoramidite in Gegenwart einer Base wie Diisopropylethylamin phosphityliert

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess umfasst:

Batchverarbeitung: Große Mengen an Ausgangsmaterialien werden in Batches verarbeitet.

Kontinuierliche Fließsynthese: Diese Methode ermöglicht die kontinuierliche Produktion der Verbindung, wodurch Effizienz und Ausbeute verbessert werden

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of DMT-dG(dmf) Phosphoramidite involves several steps:

Protection of the 5’-hydroxyl group: The 5’-hydroxyl group of deoxyguanosine is protected using dimethoxytrityl chloride in the presence of a base such as pyridine.

Protection of the exocyclic amine: The exocyclic amine of the guanine base is protected using dimethylformamidine.

Phosphitylation: The 3’-hydroxyl group is then phosphitylated using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a base like diisopropylethylamine

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch processing: Large quantities of starting materials are processed in batches.

Continuous flow synthesis: This method allows for the continuous production of the compound, improving efficiency and yield

Analyse Chemischer Reaktionen

Arten von Reaktionen:

Oxidation: DMT-dG(dmf) Phosphoramidite können Oxidationsreaktionen eingehen, typischerweise unter Verwendung von Iod in Wasser oder Pyridin.

Entschützung: Die Dimethoxytritylgruppe kann unter sauren Bedingungen entfernt werden, z. B. mit Trichloressigsäure in Dichlormethan.

Substitution: Die Cyanoethylgruppe kann unter basischen Bedingungen entfernt werden, z. B. mit Ammoniak

Häufige Reagenzien und Bedingungen:

Oxidation: Iod in Wasser oder Pyridin.

Entschützung: Trichloressigsäure in Dichlormethan.

Substitution: Ammoniak

Hauptprodukte:

Wissenschaftliche Forschungsanwendungen

Chemistry

- Oligonucleotide Synthesis : DMT-dG(dmf) is integral in synthesizing DNA oligonucleotides, which are crucial for various chemical research applications, including probe design and genetic engineering.

Biology

- Gene Synthesis : This compound is employed in synthesizing specific DNA sequences necessary for gene cloning and sequencing.

- Gene Regulation Studies : Oligonucleotides containing DMT-dG(dmf) can modulate gene expression, making them useful in functional genomics.

Medicine

- Therapeutic Oligonucleotides : DMT-dG(dmf) is utilized in developing antisense oligonucleotides and small interfering RNAs, which have potential applications in gene therapy for various diseases.

Industry

- Diagnostics and Therapeutics : The compound facilitates large-scale synthesis of oligonucleotides used in diagnostics, such as PCR assays, and therapeutic applications.

Case Study 1: Oligonucleotide Synthesis Optimization

A study demonstrated that using DMT-dG(dmf) resulted in significantly higher yields and fewer side products compared to traditional phosphoramidites. The improved deprotection kinetics allowed for more efficient incorporation into the oligonucleotide chain.

Case Study 2: Gene Regulation Studies

Research focused on oligonucleotides synthesized with DMT-dG(dmf) showed effective modulation of gene expression involved in cancer pathways. These findings suggest potential therapeutic applications for gene therapy targeting oncogenes .

Properties of DMT-dG(dmf) Phosphoramidite

- IUPAC Name : N'-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide

- Molecular Formula : C43H53N8O7P

- Molecular Weight : 824.9 g/mol

Wirkmechanismus

The mechanism of action of DMT-dG(dmf) Phosphoramidite involves its incorporation into oligonucleotides during DNA synthesis. The dimethoxytrityl group protects the 5’-hydroxyl group, preventing unwanted reactions. The dimethylformamidine group protects the exocyclic amine, ensuring the stability of the guanine base. During synthesis, these protecting groups are removed under specific conditions, allowing the formation of the desired oligonucleotide sequence .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

DMT-dG(ib) Phosphoramidite: Diese Verbindung verwendet eine Isobutyrylgruppe zum Schutz der exocyclischen Aminogruppe von Guanin. .

DMT-dA(bz) Phosphoramidite: Diese Verbindung verwendet eine Benzoylgruppe zum Schutz der exocyclischen Aminogruppe von Adenin. .

DMT-dC(bz) Phosphoramidite: Diese Verbindung verwendet eine Benzoylgruppe zum Schutz der exocyclischen Aminogruppe von Cytosin. .

Einzigartigkeit: DMT-dG(dmf) Phosphoramidite ist einzigartig durch die Verwendung der Dimethylformamidingruppe, die im Vergleich zu anderen Schutzgruppen eine schnellere und effizientere Entschützung ermöglicht. Dies führt zu einer höheren Reinheit und Ausbeute der synthetisierten Oligonukleotide .

Biologische Aktivität

DMT-dG(dmf) Phosphoramidite is a specialized phosphoramidite monomer used primarily in the synthesis of oligonucleotides. This compound has garnered attention due to its unique biochemical properties and its role in various biological processes. This article delves into the biological activity of this compound, focusing on its mechanism of action, cellular effects, and research findings.

Target of Action

this compound serves as a building block in the synthesis of DNA and RNA. It is incorporated into the growing oligonucleotide chain during synthesis, where it forms phosphodiester bonds with adjacent nucleotides. The incorporation process is critical for the stability and integrity of the resulting nucleic acid sequences.

Biochemical Pathways

The compound interacts with key enzymes such as DNA polymerase, which catalyzes the formation of phosphodiester bonds between nucleotides. This interaction is essential for the replication and transcription processes within cells. Additionally, this compound can influence metabolic pathways by modulating enzyme activity involved in nucleotide synthesis and degradation.

Cellular Effects

This compound exhibits various effects on cellular functions, including:

- Gene Expression Modulation : The compound can alter the activity of transcription factors, thereby influencing gene expression related to cell growth, differentiation, and apoptosis.

- Impact on Cellular Metabolism : By affecting enzyme activity, this compound can modulate metabolic flux and metabolite levels within cells .

Research Findings

Recent studies have highlighted several important aspects of this compound's biological activity:

- Deprotection Efficiency : DMT-dG(dmf) deprotects faster than conventional dG(ib), significantly reducing deprotection times. This efficiency makes it particularly suitable for synthesizing G-rich sequences .

- Stability in Solution : The compound maintains stability comparable to standard phosphoramidites used in DNA synthesis, allowing for reliable incorporation into oligonucleotides without significant degradation .

- Oligonucleotide Synthesis : Research indicates that DMT-dG(dmf) can directly substitute for other phosphoramidites without requiring changes to standard reagents used in DNA synthesis .

Case Study 1: Oligonucleotide Synthesis Optimization

In a study aimed at optimizing oligonucleotide synthesis, researchers found that using DMT-dG(dmf) resulted in higher yields and fewer side products compared to traditional methods. The study demonstrated that the incorporation efficiency was significantly enhanced due to the improved deprotection kinetics of DMT-dG(dmf) .

Case Study 2: Gene Regulation Studies

Another investigation focused on the impact of DMT-dG(dmf)-incorporated oligonucleotides on gene regulation. The results showed that these modified oligonucleotides could effectively modulate the expression of target genes involved in cancer pathways, suggesting potential therapeutic applications in gene therapy .

Data Tables

| Feature | DMT-dG(dmf) | Conventional dG(ib) |

|---|---|---|

| Deprotection Time (55 °C) | 2 hours | 6 hours |

| Stability | High | Moderate |

| Yield in Oligonucleotide Synthesis | High | Moderate |

Eigenschaften

IUPAC Name |

N'-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H53N8O7P/c1-29(2)51(30(3)4)59(56-24-12-23-44)58-36-25-38(50-28-45-39-40(50)47-42(48-41(39)52)46-27-49(5)6)57-37(36)26-55-43(31-13-10-9-11-14-31,32-15-19-34(53-7)20-16-32)33-17-21-35(54-8)22-18-33/h9-11,13-22,27-30,36-38H,12,24-26H2,1-8H3,(H,47,48,52)/b46-27+/t36-,37+,38+,59?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRQAXTCBMPFGAN-UNHDIWNRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C5N=C(NC6=O)N=CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C5N=C(NC6=O)/N=C/N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H53N8O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

824.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.